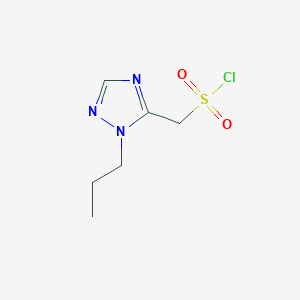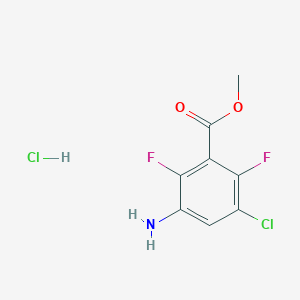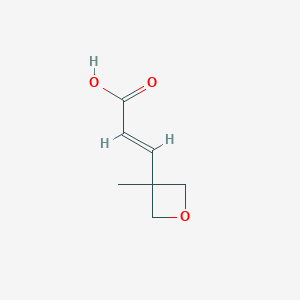
(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid is an organic compound characterized by the presence of an oxetane ring and a propenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid typically involves the formation of the oxetane ring followed by the introduction of the propenoic acid group. One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by a Wittig reaction to introduce the propenoic acid moiety. The reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the propenoic acid moiety to its corresponding alcohol.
Substitution: The oxetane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized oxetane derivatives, reduced alcohols, and various substituted oxetane compounds.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of (2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The oxetane ring can interact with enzymes and receptors, leading to various biological effects. The propenoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar propenoic acid moiety but differs in the presence of methoxy groups and a phenol ring.
N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: This compound shares the propenoic acid moiety but has a more complex structure with additional functional groups.
Uniqueness
(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C7H10O3 |
|---|---|
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
(E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H10O3/c1-7(4-10-5-7)3-2-6(8)9/h2-3H,4-5H2,1H3,(H,8,9)/b3-2+ |
InChI-Schlüssel |
HGRIEJSTTLPMRU-NSCUHMNNSA-N |
Isomerische SMILES |
CC1(COC1)/C=C/C(=O)O |
Kanonische SMILES |
CC1(COC1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


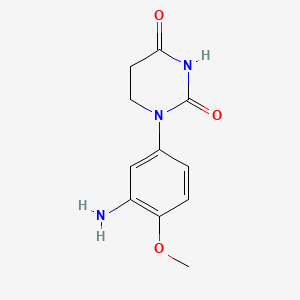

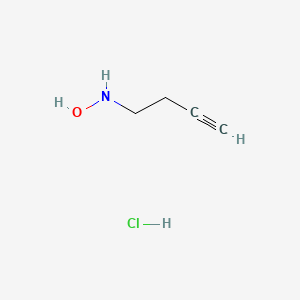
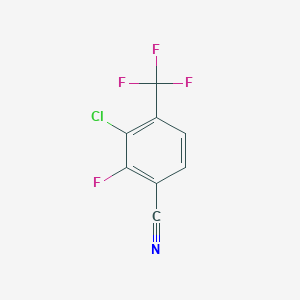
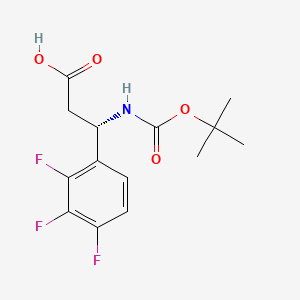

![tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate](/img/structure/B15300250.png)
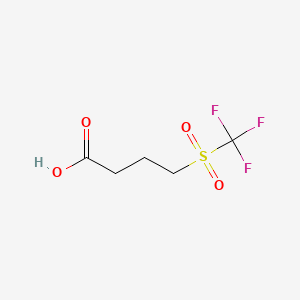
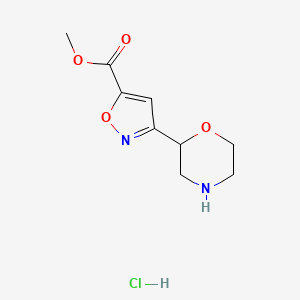
![5-[(2-Amino-2-ethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300263.png)
